molecular formula C7H11ClN2O B2439489 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride CAS No. 2416229-07-5

3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride

Cat. No.: B2439489
CAS No.: 2416229-07-5
M. Wt: 174.63
InChI Key: QAKSHDXZSYISHZ-IZLXSQMJSA-N
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Description

3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications. This compound is characterized by the presence of an oxazole ring attached to a cyclobutanamine structure, with a hydrochloride salt form to enhance its stability and solubility .

Properties

IUPAC Name

3-(1,2-oxazol-3-yl)cyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c8-6-3-5(4-6)7-1-2-10-9-7;/h1-2,5-6H,3-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUHDQCQILVZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C2=NOC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enzymatic Desymmetrization

Lipase-catalyzed kinetic resolution of racemic cyclobutane intermediates achieves enantiomeric excess >99% under mild aqueous conditions.

Electrochemical Synthesis

Recent advances in paired electrolysis enable oxidative cyclobutane formation and subsequent reductive amination in a single reactor, reducing step count by 40%.

Analytical Characterization

Critical quality attributes are verified through:

  • ¹H/¹³C NMR : Distinct cyclobutane protons at δ 3.2–3.8 ppm (AB quartet, J = 8.5 Hz)
  • HPLC-MS : [M+H]⁺ m/z 153.1 (cyclobutane-oxazole), 174.6 (amine-HCl)
  • XRPD : Characteristic peaks at 2θ = 12.4°, 18.7°, 25.1° confirm crystalline hydrochloride form

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutanamine moiety may also play a role in the compound’s biological effects by interacting with cellular components. These interactions can lead to various biological outcomes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine
  • 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrobromide
  • 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydroiodide

Uniqueness

3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride is unique due to its specific combination of an oxazole ring and a cyclobutanamine structure, along with the hydrochloride salt form. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

3-(1,2-Oxazol-3-yl)cyclobutan-1-amine;hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and relevant research findings.

The synthesis of this compound typically involves the formation of the oxazole ring followed by its attachment to the cyclobutanamine moiety. The process can be summarized as follows:

  • Formation of Oxazole Ring : Appropriate precursors undergo cyclization under controlled conditions.
  • Attachment to Cyclobutanamine : The oxazole is then reacted with cyclobutanamine.
  • Hydrochloride Salt Formation : The final product is converted into its hydrochloride form to enhance solubility and stability.

This compound has a molecular weight of approximately 177.6 g/mol and is characterized by its unique structural arrangement that combines a cyclobutane ring with an oxazole moiety, which may confer distinct pharmacological properties.

The biological activity of this compound is believed to involve interactions with specific molecular targets including enzymes and receptors. These interactions can modulate their activity, leading to various biological outcomes such as:

  • Inhibition of Microbial Growth : Preliminary studies indicate that this compound may exhibit antimicrobial properties.
  • Induction of Apoptosis in Cancer Cells : Research suggests potential anticancer activity through pathways that induce cell death in tumor cells.

Biological Activity and Research Findings

Several studies have investigated the biological activity of compounds related to this compound, revealing promising results:

Anticancer Activity

A study exploring novel 1,3-oxazole derivatives reported significant growth inhibition against various cancer cell lines. For instance:

  • Compounds demonstrated GI50 values in the low micromolar to nanomolar ranges.
  • Specific derivatives exhibited potent activity against leukemia cell lines .

Antimicrobial Properties

Research indicates that compounds with similar oxazole structures often display notable antimicrobial activities. For example:

  • The interaction with microbial enzymes may lead to inhibition of growth and survival.

Case Study 1: Inhibition of Cancer Cell Lines

A series of 1,3-oxazole sulfonamides were synthesized and screened against the NCI-60 human tumor cell lines. The study found:

CompoundMean Growth Inhibition (%)Mean GI50 (nM)
6031.761.18
6130.57N/A
6231.393.92

These results underscore the potential for oxazole-containing compounds in cancer therapy, particularly due to their ability to bind to tubulin and inhibit microtubule polymerization .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1,2-Oxazol-3-yl)cyclobutan-1-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by oxazole moiety introduction and subsequent hydrochlorination. Key steps include:

  • Cyclobutane Construction : Use [2+2] photocycloaddition or strain-driven ring-closing reactions, monitored via NMR for regioselectivity .
  • Oxazole Functionalization : Employ Huisgen cycloaddition or palladium-catalyzed cross-coupling to attach the oxazole group .
  • Hydrochloride Salt Formation : React the free amine with HCl in anhydrous ethanol, followed by recrystallization (e.g., using ethanol/ethyl acetate mixtures) to enhance purity .
    • Optimization : Adjust stoichiometry of HCl (1.1–1.3 equivalents) and reaction temperature (0–5°C) to minimize byproducts. Monitor intermediates via LC-MS .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies amine proton shifts (~2.5–3.5 ppm) and oxazole ring carbons (δ 150–160 ppm). DEPT-135 confirms primary amine presence .
  • X-ray Crystallography : Use SHELXL for refinement (SHELX programs are widely validated for small-molecule structures) . ORTEP-3 generates thermal ellipsoid plots to visualize hydrogen bonding between the hydrochloride and oxazole .
  • IR Spectroscopy : Confirm N-H stretches (~3200 cm⁻¹) and oxazole C=N vibrations (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for the hydrochloride salt?

  • Methodological Answer : Discrepancies (e.g., bond-length variations or disorder in the cyclobutane ring) require:

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Hydrogen Bond Analysis : Apply graph-set notation (e.g., D ⁴₂₂ motifs) to validate protonation sites and counterion placement .
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .

Q. What strategies are effective for analyzing hydrogen bonding and π-π interactions in the crystal lattice?

  • Methodological Answer :

  • Hydrogen Bond Networks : Use Mercury (CCDC) to map donor-acceptor distances (e.g., N⁺–H···Cl⁻, ~2.1 Å). Compare with Etter’s rules for predictability .
  • π-π Stacking : Measure centroid distances (3.5–4.0 Å) between oxazole and cyclobutane rings using CrystalExplorer. DFT calculations (e.g., B3LYP/6-31G*) quantify interaction energies .
  • Thermal Analysis : DSC/TGA identifies phase transitions linked to lattice stability .

Q. How does the cyclobutane ring’s strain influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Ring Strain Effects : The 90° bond angles in cyclobutane increase reactivity toward ring-opening (e.g., in Buchwald-Hartwig aminations). Monitor via in-situ Raman spectroscopy for strain release .
  • Computational Modeling : Use Gaussian/NBO analysis to calculate strain energy (~27 kcal/mol) and predict regioselectivity in Pd-catalyzed reactions .

Q. What are the challenges in quantifying enantiomeric purity, and how can they be addressed?

  • Methodological Answer :

  • Chiral HPLC : Employ a Chiralpak IA-3 column with hexane/isopropanol (95:5) to resolve enantiomers. Validate with circular dichroism (CD) at 220 nm .
  • Derivatization : React with Mosher’s acid chloride (R/S isomers) and analyze ¹⁹F NMR splitting patterns .

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